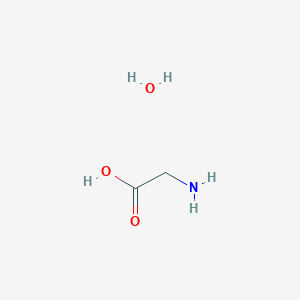

Glycine Water

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Glycine Water: is a solution of glycine, the simplest amino acid, in water. Glycine, also known as aminoacetic acid, has the chemical formula C₂H₅NO₂. It is a non-essential amino acid that plays a crucial role in various biological processes. Glycine is highly soluble in water and is known for its sweet taste and minimal side chain, which consists of a single hydrogen atom .

準備方法

Synthetic Routes and Reaction Conditions:

Ammonolysis of Chloroacetic Acid: This method involves the reaction of chloroacetic acid with ammonia to produce glycine and ammonium chloride.

Strecker Synthesis: This process involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide to produce methylene amino acetonitrile, which is then hydrolyzed to form glycine.

Industrial Production Methods:

Chloroacetic Acid Ammonolysis: This method is widely used in industrial production due to its simplicity and availability of raw materials.

Strecker Process: This method is suitable for large-scale production as it yields high-quality glycine with relatively low costs.

化学反応の分析

Types of Reactions:

Acid-Base Reactions: Glycine is amphoteric and can act as both an acid and a base.

Complex Formation: Glycine can form complexes with metal ions, acting as a bidentate ligand.

Common Reagents and Conditions:

Acidic and Basic Conditions: Glycine undergoes protonation and deprotonation reactions depending on the pH of the solution.

Metal Ions: Glycine reacts with metal ions to form amino acid complexes.

Major Products:

Glycinium and Glycinate: Depending on the pH, glycine can exist as glycinium or glycinate.

Metal Complexes: Glycine forms stable complexes with various metal ions.

科学的研究の応用

Chemistry:

Buffer Solutions: Glycine is used in buffer solutions due to its amphoteric nature.

Chemical Synthesis: It serves as a precursor in the synthesis of various chemical compounds.

Biology:

Protein Synthesis: Glycine is a building block of proteins and is involved in the synthesis of other amino acids.

Neurotransmitter: It acts as an inhibitory neurotransmitter in the central nervous system.

Medicine:

Therapeutic Uses: Glycine is used in the treatment of stroke, schizophrenia, and other metabolic disorders.

Nutritional Supplements: It is included in various dietary supplements to promote health and recovery.

Industry:

作用機序

Glycine exerts its effects by binding to specific receptors and transporters in various cells. In the central nervous system, glycine binds to glycine receptors, increasing the entry of chloride ions into the cells, leading to hyperpolarization and inhibition of neuronal activity . Glycine also acts as an anti-inflammatory agent by modulating the expression of nuclear factor kappa B (NF-κB) in immune cells .

類似化合物との比較

Alanine: Another simple amino acid with a similar structure but with a methyl group as its side chain.

Serine: Contains a hydroxymethyl group as its side chain, making it more polar than glycine.

Proline: A cyclic amino acid that differs significantly in structure and properties from glycine.

Uniqueness of Glycine:

特性

CAS番号 |

130769-54-9 |

|---|---|

分子式 |

C2H7NO3 |

分子量 |

93.08 g/mol |

IUPAC名 |

2-aminoacetic acid;hydrate |

InChI |

InChI=1S/C2H5NO2.H2O/c3-1-2(4)5;/h1,3H2,(H,4,5);1H2 |

InChIキー |

RUECTJATXCACED-UHFFFAOYSA-N |

正規SMILES |

C(C(=O)O)N.O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14280897.png)

![(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol](/img/structure/B14280902.png)

![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde](/img/structure/B14280923.png)

![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)

![Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14280966.png)